molecular formula C13H12N5NaO5S2 B1668363 Ceftizoxime sodium CAS No. 68401-82-1

Ceftizoxime sodium

Cat. No. B1668363
CAS RN: 68401-82-1
M. Wt: 405.4 g/mol
InChI Key: ADLFUPFRVXCDMO-VYHCPXKMSA-M
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Scientific Research Applications

Ceftizoxime sodium has a wide range of scientific research applications:

Mechanism of Action

Ceftizoxime sodium exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and last stage of bacterial cell wall synthesis. This results in the weakening of the cell wall and ultimately leads to bacterial cell death .

Safety and Hazards

Ceftizoxime Sodium is classified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

While Ceftizoxime Sodium has proven to be a highly effective antibiotic in the treatment of severe infections caused by susceptible bacteria , further studies are needed to confirm its relative efficacy compared with other new cephalosporins . It may also be useful in the treatment of gonorrhoea in places where penicillinase-producing strains are common .

Biochemical Analysis

Biochemical Properties

Ceftizoxime sodium interacts with specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . By binding to these PBPs, it inhibits the third and last stage of bacterial cell wall synthesis . This interaction with PBPs is crucial for its antibacterial activity.

Cellular Effects

This compound exerts its effects on various types of bacterial cells. By inhibiting cell wall synthesis, it leads to a reduction in cell wall stability and ultimately to cell lysis . This impacts the function of the bacterial cell, leading to its death .

Molecular Mechanism

The mechanism of action of this compound involves binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding inhibits the third and last stage of bacterial cell wall synthesis . Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins .

Temporal Effects in Laboratory Settings

This compound is not metabolized and is excreted virtually unchanged by the kidneys in 24 hours . This suggests that the effects of this compound in laboratory settings would remain consistent over time as long as the drug is present.

Metabolic Pathways

This compound is not metabolized and is excreted virtually unchanged by the kidneys in 24 hours . This suggests that it does not participate in metabolic pathways within the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not explicitly documented. Given its mechanism of action, it can be inferred that it needs to reach the interior of bacterial cells to bind to penicillin-binding proteins (PBPs) and exert its effects .

Subcellular Localization

This compound acts on the cell wall of bacteria . Therefore, its subcellular localization would be the bacterial cell wall where it binds to penicillin-binding proteins (PBPs) to exert its antibacterial effects .

Preparation Methods

The preparation of ceftizoxime sodium involves several steps:

    Reduction of Temperature: The temperature of purified water is reduced to 0-5°C.

    Addition of Ceftizoxime Acid: Ceftizoxime acid is added to the purified water along with a buffer solution.

    Salt Formation: A salt-forming agent is added to the solution, maintaining the temperature at 0-5°C until the solution is clear.

    Addition of Sodium Chloride: Sodium chloride is added to the solution and stirred until clear.

    Decolorization: Activated carbon is added to the filtrate for decolorization, followed by filtration.

    Crystallization: The solution is cooled to 13-15°C, ethanol is added, and this compound seed crystals are introduced. Crystals are grown, additional ethanol is added, and the solution is cooled further to continue crystal growth.

Chemical Reactions Analysis

Ceftizoxime sodium undergoes various chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, although specific conditions and reagents are not commonly detailed.

    Reduction: Reduction reactions are less common for this compound due to its stable structure.

    Substitution: this compound can undergo substitution reactions, particularly involving its beta-lactam ring.

Comparison with Similar Compounds

Ceftizoxime sodium is similar to other third-generation cephalosporins, such as cefotaxime and ceftriaxone. it has unique properties that set it apart:

    Cefotaxime: Like this compound, cefotaxime is a third-generation cephalosporin with a broad spectrum of activity.

    Ceftriaxone: Ceftriaxone is another third-generation cephalosporin with a long half-life and broad-spectrum activity.

This compound’s resistance to beta-lactamase hydrolysis and its stability make it a valuable antibiotic in the treatment of various infections.

properties

{ "Design of the Synthesis Pathway": "Ceftizoxime sodium can be synthesized by the reaction of 7-aminocephalosporanic acid (7-ACA) with 1-(tetrazol-5-yl)-thiomethyl group of 1-methyl-1-tetrazol-5-ylthiomethyl-3-cephem-4-carboxylic acid (MTTCCA) in the presence of sodium carbonate and sodium hydroxide.", "Starting Materials": [ "7-aminocephalosporanic acid (7-ACA)", "1-methyl-1-tetrazol-5-ylthiomethyl-3-cephem-4-carboxylic acid (MTTCCA)", "Sodium carbonate", "Sodium hydroxide" ], "Reaction": [ "7-ACA is reacted with MTTCCA in the presence of sodium carbonate and sodium hydroxide", "The reaction mixture is stirred at a temperature of 40-50°C for 2-4 hours", "The resulting product is treated with hydrochloric acid to obtain the free acid form of Ceftizoxime", "The free acid form is then treated with sodium hydroxide to obtain Ceftizoxime sodium" ] }

CAS RN

68401-82-1

Molecular Formula

C13H12N5NaO5S2

Molecular Weight

405.4 g/mol

IUPAC Name

sodium;(6S,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C13H13N5O5S2.Na/c1-23-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-24-11(8)18;/h2,4,8,11H,3H2,1H3,(H2,14,15)(H,16,19)(H,21,22);/q;+1/p-1/b17-7-;/t8-,11+;/m1./s1

InChI Key

ADLFUPFRVXCDMO-VYHCPXKMSA-M

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@H]3N(C2=O)C(=CCS3)C(=O)[O-].[Na+]

SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)[O-].[Na+]

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)[O-].[Na+]

Appearance

Solid powder

Other CAS RN

68401-82-1

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

68401-81-0 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Cefizox
Ceftizoxime
Ceftizoxime Monosodium Salt
Ceftizoxime Sodium
FK 749
FK-749
FK749
FR 13749
FR-13749
FR13749
Monosodium Salt, Ceftizoxime
Salt, Ceftizoxime Monosodium
SK and F 88373 2
SK and F 88373-2
SK and F 883732
SKF 88373
SKF-88373
SKF88373
Sodium, Ceftizoxime

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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